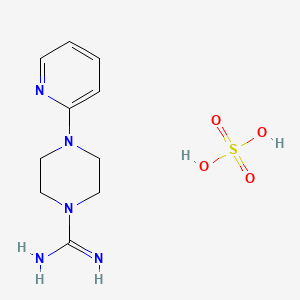

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

Description

BenchChem offers high-quality 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.H2O4S/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;1-5(2,3)4/h1-4H,5-8H2,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOQSRULQDVQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS 1187455-76-0): A Privileged Scaffold for Target-Directed Drug Discovery

Executive Summary

In modern rational drug design, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS 1187455-76-0) is a highly specialized, tri-part pharmacophoric scaffold that seamlessly integrates three "privileged" motifs: a pyridine ring, a piperazine linker, and a carboximidamide (guanidine-like) terminus.

As a Senior Application Scientist, I frequently utilize this building block to engineer molecules capable of crossing the blood-brain barrier (BBB), targeting kinase hinge regions, or forming critical bidentate salt bridges with active-site carboxylates (e.g., aspartate or glutamate). This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and laboratory integration of this compound, providing a self-validating protocol for its use in custom synthesis.

Physicochemical & Structural Profiling

The compound is isolated as a sulfate salt. The free base (C10H15N5) is highly polar and basic, making it prone to deliquescence and oxidative degradation over time. The sulfate counterion (

Table 1: Physicochemical Properties of CAS 1187455-76-0

| Property | Value | Rationale / Implication |

| CAS Number | 1187455-76-0 | Unique identifier for the sulfate salt form. |

| Molecular Formula | Represents the protonated free base + sulfate counterion. | |

| Molecular Weight | 303.34 g/mol | Low MW allows for downstream coupling without violating Lipinski's Rule of 5. |

| SMILES | N=C(N)N1CCN(c2ccccn2)CC1.O=S(=O)(O)O | Defines the 2-pyridyl substitution and the terminal amidine. |

| Free Base Mass [M+H]+ | m/z 206.14 | Primary target mass for LC-MS monitoring during free-basing. |

| Physical State | Solid (Powder) | Sulfate salt ensures a crystalline, non-hygroscopic solid state. |

Mechanistic Rationale in Drug Design (The "Why")

The utility of this molecule lies in its modularity. Each of its three structural domains serves a specific, predictable function in target binding and pharmacokinetics.

Table 2: Pharmacophoric Contribution of Structural Modules

| Module | Pharmacological Function | Target Interaction Vector |

| Pyridine Ring | Modulates lipophilicity; acts as a weak base. | Hydrogen-bond acceptor; |

| Piperazine Core | Provides spatial geometry and conformational rigidity. | Acts as a rigid vector, orienting the pyridine and carboximidamide into distinct binding pockets [2]. |

| Carboximidamide | High | Forms robust bidentate salt bridges with Asp/Glu residues; mimics arginine side chains [3]. |

The Pyridine-Piperazine (Py-Pip) Axis

The Py-Pip motif is a well-documented pharmacophore in CNS drug design. It balances lipophilicity and basicity, allowing molecules to effectively penetrate the BBB. Furthermore, the Py-Pip axis is frequently employed to activate metallopeptidases (like Neurolysin) or act as a hinge-binding motif in tyrosine kinase inhibitors [2].

The Carboximidamide Terminus

Carboximidamides are classic bioisosteres for basic amines and guanidines. They are heavily utilized in the design of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors and neuronal Nitric Oxide Synthase (nNOS) inhibitors. The terminal

Figure 1: Pharmacophoric interaction model mapping the scaffold to generic target sites.

Synthetic Integration & Laboratory Workflow

Because CAS 1187455-76-0 is supplied as a sulfate salt, the carboximidamide nitrogen is protonated and non-nucleophilic. To utilize this building block in an electrophilic coupling (e.g., reacting with an acyl chloride, sulfonyl chloride, or in a multi-component cyclization), the salt must first be neutralized ("free-based") in situ.

Workflow Visualization

Figure 2: Standard laboratory workflow for the free-basing and electrophilic coupling.

Self-Validating Experimental Protocol: Electrophilic Coupling

This protocol describes the coupling of the carboximidamide to a generic acyl chloride. The causality behind each step is explicitly detailed to ensure a self-validating system.

Reagents:

-

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Target Acyl Chloride (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation & Free-Basing: Suspend 1.0 eq of the sulfate salt in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Causality: DMF is required due to the high polarity of the starting sulfate salt.

-

-

Base Addition: Add 3.0 eq of DIPEA dropwise at 0°C. Stir for 15 minutes.

-

Causality: DIPEA is a non-nucleophilic base. It neutralizes the sulfate salt to generate the nucleophilic free base without competing for the electrophile. 3.0 eq is used because the sulfate salt (

) requires 2 equivalents to neutralize, plus 1 equivalent to act as an acid scavenger during the subsequent acylation.

-

-

Electrophile Introduction: Slowly add 1.1 eq of the acyl chloride to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation Check: The reaction is complete when the free base peak (m/z 206

) disappears, and the target product mass appears. If m/z 206 persists, add an additional 0.2 eq of acyl chloride.

-

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous -

Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography (DCM/MeOH gradient) to yield the functionalized product.

Conclusion

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is far more than a simple reagent; it is a highly engineered, modular pharmacophore. By understanding the distinct roles of its pyridine hydrogen-bond acceptor, its rigid piperazine vector, and its bidentate carboximidamide terminus, medicinal chemists can rationally deploy this scaffold to unlock challenging biological targets ranging from CNS receptors to oncology-relevant kinases.

References

-

ChemSrc Database. "1187455-76-0_CAS No.:1187455-76-0". ChemSrc. Available at:[Link]

-

Das, S., et al. "Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry". Future Medicinal Chemistry. Available at:[Link]

-

Huang, H., et al. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". Journal of Medicinal Chemistry. Available at:[Link]

Technical Guide: 1-(2-Pyridyl)piperazine Guanidine Derivatives

The following technical guide details the properties, synthesis, and pharmacological potential of 1-(2-Pyridyl)piperazine (1-PP) guanidine derivatives .

Executive Summary

The 1-(2-Pyridyl)piperazine (1-PP) scaffold is a privileged structure in medicinal chemistry, widely recognized as a metabolite of azapirone anxiolytics (e.g., Buspirone) and a potent ligand for 5-HT1A and

The functionalization of this scaffold with a guanidine moiety —either directly on the piperazine nitrogen or substituted onto the pyridine ring—fundamentally alters its physicochemical and pharmacological profile.[1] While the parent 1-PP is a lipophilic GPCR ligand, its guanidine derivatives (e.g., 4-(pyridin-2-yl)piperazine-1-carboximidamide ) exhibit significantly increased basicity, polarity, and novel activity profiles ranging from kinase inhibition (MSK1, Rho) to antifungal reactive oxygen species (ROS) induction .

This guide analyzes the transition from the parent scaffold to the guanidylated derivative, providing validated synthetic protocols and mechanistic insights for drug discovery professionals.

Chemical Architecture & Properties[1][2][3]

Structural Rationale

The transformation involves introducing a guanidinium group (

| Feature | Parent Scaffold: 1-(2-Pyridyl)piperazine | Derivative: 4-(Pyridin-2-yl)piperazine-1-carboximidamide |

| Structure | Pyridine ring linked to secondary amine piperazine. | Piperazine |

| CAS No. | 34803-66-2 | 1376144-13-6 (HCl salt) |

| Basicity (pKa) | ~8.9 (Piperazine | ~13.6 (Guanidine) |

| LogP | ~0.7 (Lipophilic) | < 0 (Highly Polar/Hydrophilic) |

| H-Bond Donors | 1 | 4 |

| Primary Target | GPCRs (5-HT1A, | Enzymes (Kinases, Proteases), Fungal Membranes |

Physicochemical Data

The following table summarizes the shift in properties upon guanylation.

| Property | 1-PP (Parent) | 1-PP Guanidine (Derivative) | Impact on Drug Design |

| Molecular Weight | 163.22 g/mol | ~205.26 g/mol (Free base) | Slight increase; remains fragment-like. |

| Solubility | Soluble in MeOH, CHCl3; Mod.[1] water sol. | High water solubility (Salts); Poor lipid sol.[1] | Requires active transport or prodrug strategies for CNS entry.[1] |

| Electronic State | Mono-cationic at pH 7.4 | Di-cationic (Pyridine + Guanidine) | Stronger electrostatic interactions with anionic pockets. |

| Stability | Stable liquid/solid | Hygroscopic solid (Salt forms) | Requires storage under desiccant.[1] |

Synthetic Protocols

The synthesis of these derivatives typically proceeds in two stages: construction of the 1-PP scaffold (if not purchased) followed by guanylation.

Workflow Diagram

The following Graphviz diagram illustrates the divergent synthetic pathways for creating N-guanylated vs. Ring-guanylated derivatives.

Caption: Divergent synthetic pathways for generating N-guanylated and Ring-guanylated 1-PP derivatives.

Detailed Methodology: N-Guanylation

Objective: Synthesis of 4-(pyridin-2-yl)piperazine-1-carboximidamide hydrochloride.

Reagents:

-

1-(2-Pyridyl)piperazine (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(2-pyridyl)piperazine (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Add DIPEA (20 mmol) followed by 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol). The pyrazole reagent is preferred over S-methylisothiourea due to milder conditions and lack of methyl mercaptan byproduct.

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS (Target M+H: ~206).

-

Precipitation: If the product precipitates, filter directly.[1] If not, concentrate the solvent in vacuo to ~5 mL and add diethyl ether to induce precipitation of the guanidine salt.

-

Purification: Recrystallize from Ethanol/Ether or purify via preparatory HPLC (C18 column, Water/ACN gradient with 0.1% TFA).

-

Salt Exchange: To convert TFA salt to HCl, dissolve in minimal MeOH and treat with 4M HCl in dioxane, then evaporate.

Validation Criteria:

-

1H NMR (DMSO-d6): Distinct guanidine protons (broad singlet ~7.5-8.0 ppm) and shift in piperazine methylene protons adjacent to N4.

-

Mass Spec: M+ peak at 206.13.[1]

Pharmacology & Mechanism of Action

Mechanistic Duality

The biological activity of 1-PP guanidine derivatives is bifurcated based on the specific localization of the guanidine group.

-

GPCR Modulation (Parent-Dominant): The 1-PP scaffold itself is a high-affinity ligand for 5-HT1A (Ki ~15-60 nM) and

-Adrenergic receptors. The addition of a bulky, charged guanidine group often reduces affinity for these hydrophobic GPCR pockets unless a linker is used to reach an aspartate residue in the extracellular loop. -

Enzyme Inhibition (Guanidine-Dominant): The guanidine group mimics the arginine substrate of serine proteases (e.g., Trypsin) and the ATP-binding site of kinases.

-

MSK1 Inhibition: Guanidine-substituted pyridine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target for inflammatory diseases like asthma.

-

Antifungal Activity: N-guanylated piperazines induce the accumulation of Reactive Oxygen Species (ROS) in Candida albicans, leading to cell death.

-

Signaling Pathways

The following diagram contrasts the signaling outcomes of the parent 1-PP versus its kinase-inhibiting guanidine derivatives.

Caption: Pharmacological bifurcation: 1-PP targets GPCRs, while its guanidine derivatives target kinases and fungal oxidative pathways.

Experimental Protocols

In Vitro Binding Assay (5-HT1A)

To determine if the guanidine modification retains GPCR affinity.

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.

-

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

-

Incubation: Incubate membranes (20 µg protein) with test compound (

to -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[1]

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to-

Note: Expect significantly higher

(lower affinity) for the guanidine derivative compared to parent 1-PP due to the high polarity of the guanidine head.

-

ROS Accumulation Assay (Antifungal)

To validate the oxidative stress mechanism.

-

Culture: Grow C. albicans (SC5314) to exponential phase.

-

Treatment: Treat cells with the guanidine derivative (MIC concentration) for 2-4 hours.

-

Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA, 10 µM).

-

Detection: Measure fluorescence (Ex 485 nm / Em 535 nm) using a microplate reader or flow cytometry.[1]

-

Control: Use H2O2 as a positive control for ROS.[1]

References

-

GPCR Pharmacology of 1-PP: Giral, P., et al. (1987). "Pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine (1-PmP) in the interaction of buspirone or gepirone with noradrenergic systems." European Journal of Pharmacology. Link

-

Guanidine Synthesis: Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry. Link

-

MSK1 Inhibition: Hédou, D., et al. (2021). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors." Molecules. Link

-

Antifungal Activity: De Vita, D., et al. (2009). "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[2] ChemMedChem. Link

-

Specific Derivative Data: 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride (CAS: 1376144-13-6).[3] AChemBlock Catalog. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride 97.00% | CAS: 1376144-13-6 | AChemBlock [achemblock.com]

Technical Guide: Molecular Weight & Physicochemical Profile of 4-Pyridin-2-ylpiperazine-1-carboximidamide Sulfate

[1]

Executive Summary

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS: 1187455-76-0) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Its structural core combines a 2-pyridylpiperazine pharmacophore—known for serotonergic and adrenergic affinity—with a carboximidamide (guanidine-like) moiety that enhances aqueous solubility and hydrogen-bond donor capability.[1]

This guide provides a definitive analysis of its molecular weight, stoichiometric composition, and analytical verification protocols for researchers engaged in precise stoichiometric calculations.

Molecular Identity & Weight Analysis[1][3]

Stoichiometric Calculation

Accurate dosing requires a precise understanding of the salt form. Commercial preparations of this compound are typically supplied as the monosulfate salt (1:1 stoichiometry).[1]

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Contribution to Total |

| Free Base | 205.26 | Active Pharmacophore | |

| Counterion | 98.08 | Sulfate Salt Former | |

| Total Salt | 303.34 | Final Molecular Weight |

Critical Note for Formulation: When calculating molar equivalents for reactions or biological assays, you must correct for the sulfate counterion. The conversion factor from salt to free base is 0.676 .

[1] Formula:

[1]

Structural Architecture

The molecule consists of a central piperazine ring substituted at the

Figure 1: Structural connectivity of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate showing the pharmacophore assembly and ionic salt interaction.[1]

Analytical Verification Protocols

To ensure scientific integrity, the molecular weight and identity must be verified using a self-validating analytical workflow.[1] Relying solely on label claims is insufficient for GLP/GMP environments.

Mass Spectrometry (LC-MS) Workflow

Objective: Confirm the mass of the parent cation (

-

Solvent Preparation: Dissolve 0.1 mg of the sulfate salt in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Injection: Direct infusion or LC separation (C18 column).

-

Expected Signals:

Elemental Analysis (CHN)

For bulk purity confirmation, Elemental Analysis provides the definitive check on the salt stoichiometry (Free Base vs. Sulfate vs. Hydrates).[1]

-

Theoretical %C: 39.59%

-

Theoretical %H: 5.65%

-

Theoretical %N: 23.09%

-

Acceptance Criteria: Experimental values must be within

of theoretical values to confirm the anhydrous monosulfate form. Significant deviations in %H or %S often indicate hygroscopic water absorption (hydrate formation).[1]

Handling & Stability Guidelines

Hygroscopicity Management

Sulfate salts of guanidine-like derivatives are frequently hygroscopic .[1]

-

Storage: Store at -20°C in a tightly sealed container with desiccant.

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Rapid weighing is recommended to avoid water uptake, which will artificially inflate the apparent molecular weight and dilute the effective concentration.

Solubility Profile

-

Water: Highly soluble (>50 mg/mL) due to the ionic sulfate and polar guanidine group.[1]

-

DMSO: Soluble.

-

Non-polar solvents (Hexane, DCM): Insoluble.

Synthetic & Biological Context

This molecule serves as a critical intermediate. The 2-pyridylpiperazine moiety is a "privileged structure" in drug discovery, often targeting:

-

Adrenergic Receptors:

-adrenoreceptor antagonism.[2]

The carboximidamide extension transforms the secondary amine into a guanidine mimic, altering the pKa (~12-13 for guanidines vs ~8-9 for piperazines) and enabling bidentate hydrogen bonding interactions with carboxylate residues (e.g., Asp or Glu) in protein binding pockets.[1]

References

A Comparative Analysis of 1-(2-Pyridyl)piperazine and its Carboximidamide Analog: Structure, Pharmacology, and Therapeutic Implications

Abstract

The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally active therapeutic agents.[1][2] This technical guide provides an in-depth comparative analysis of a parent compound, 1-(2-pyridyl)piperazine, and its carboximidamide (guanidine) analog. The transformation of the terminal secondary amine on the piperazine ring into a guanidine group represents a significant, yet nuanced, structural modification. This bioisosteric replacement profoundly alters the molecule's physicochemical properties, particularly its basicity, which in turn dictates its pharmacokinetic profile and pharmacodynamic interactions.[3][4] We will explore the causality behind these differences, from synthesis strategies and receptor engagement to downstream functional consequences, providing field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Blueprint: A Tale of Two Functional Groups

The fundamental difference between 1-(2-pyridyl)piperazine and its carboximidamide analog lies in the nature of the nitrogenous functional group at the 4-position of the piperazine ring. This seemingly minor change from a secondary amine to a guanidine moiety instigates a cascade of changes in the molecule's behavior.

Chemical Structures

The structural divergence is the origin of all subsequent functional differences.

Caption: General synthesis scheme for 1-(2-pyridyl)piperazine.

Experimental Causality: The choice of a base like potassium carbonate is to scavenge the HCl byproduct. A high-boiling polar aprotic solvent like DMF is used to facilitate the reaction, which often requires elevated temperatures to drive the substitution on the electron-deficient pyridine ring.

Synthesis of the Carboximidamide Analog

The conversion of the terminal amine to a guanidine (guanylation) is a key transformation. There are numerous guanylating reagents available, each with its own advantages regarding reactivity and handling. [5][6]A common and effective method involves using a pyrazole-based carboxamidine reagent. [7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Guanidine synthesis [organic-chemistry.org]

- 7. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

An In-Depth Technical Guide to 4-Pyridin-2-ylpiperazine-1-carboximidamide and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 26, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-2-ylpiperazine-1-carboximidamide, a heterocyclic compound of interest in modern medicinal chemistry. While direct experimental data on this specific molecule is limited, this document synthesizes available information on its chemical synonyms, structural analogs, and the broader chemical classes to which it belongs. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols for closely related compounds, this guide offers a predictive framework and a methodological resource for researchers and drug development professionals investigating this and similar molecular scaffolds. The core structure, combining a pyridinylpiperazine moiety with a carboximidamide (guanidine) group, suggests a rich potential for biological activity, drawing from the established pharmacology of both components. This guide will delve into the scientific underpinnings of this potential, providing a solid foundation for future research and development endeavors.

Introduction and Chemical Identity

4-Pyridin-2-ylpiperazine-1-carboximidamide is a small molecule featuring a pyridine ring linked to a piperazine, which is further substituted with a carboximidamide group. This unique combination of functional groups bestows upon it specific physicochemical properties and a high potential for diverse biological activities. The piperazine ring is a common scaffold in many approved drugs, known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).[1][2] The guanidine group, a strong base, is also a key feature in many biologically active compounds, known to participate in hydrogen bonding and electrostatic interactions with protein targets.

Chemical Synonyms and Identifiers:

| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 4-(Pyridin-2-yl)piperazine-1-carboximidamide | 1-(2-Pyridinyl)piperazine-4-carboxamidine | 1376144-13-6 (HCl salt)[3][4] | C10H15N5 | 205.26 g/mol |

| 1187455-76-0 (sulfate salt)[5] |

The carboximidamide functional group is a bioisostere of a carboxamide, meaning it has a similar size, shape, and electronic distribution, which can lead to similar biological activities but potentially different metabolic stabilities and pharmacokinetic profiles.[6][7][8] The strategic replacement of a carboxamide with a carboximidamide can be a valuable tool in drug design to modulate a compound's properties.

Synthetic Strategies: A Predictive Approach

While a specific, published synthesis for 4-Pyridin-2-ylpiperazine-1-carboximidamide has not been identified in the available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of related N-substituted piperazines and guanidines.

Synthesis of the Precursor: 1-(Pyridin-2-yl)piperazine

The key intermediate, 1-(pyridin-2-yl)piperazine, is commercially available. However, for a comprehensive understanding, its synthesis is typically achieved via a nucleophilic aromatic substitution reaction.[5][9]

Caption: Synthesis of 1-(pyridin-2-yl)piperazine.

Guanidinylation of 1-(Pyridin-2-yl)piperazine

The introduction of the carboximidamide (guanidine) moiety can be accomplished through several established methods. A common approach involves the reaction of the secondary amine of the piperazine with a guanylating agent.

Caption: General scheme for guanidinylation.

A scalable and facile process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was achieved using N,N'-carbonyldiimidazole for the acylation step, followed by deprotection.[3] This suggests that a variety of activating agents can be employed for the formation of the C-N bond.

Predicted Biological Activity and Potential Mechanisms of Action

The biological activity of 4-Pyridin-2-ylpiperazine-1-carboximidamide can be inferred from the known pharmacology of its constituent moieties and structurally related compounds.

Insights from Pyridinylpiperazine Analogs

The pyridinylpiperazine scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives have been investigated as:

-

Vanilloid Receptor 1 (TRPV1) Antagonists: A series of 4-(2-pyridyl)piperazine-1-carboxamides were identified as potent TRPV1 antagonists, suggesting a potential role in pain management.

-

PCSK9 Inhibitors: N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation, indicating potential applications in cardiovascular disease by lowering LDL cholesterol.[7][10]

-

α2-Adrenoceptor Antagonists: Certain 1-(2-pyridinyl)piperazine derivatives are potent and selective α2-adrenoceptor antagonists, suggesting potential applications in CNS disorders.[11][12]

Contribution of the Guanidine Moiety

The guanidine group is a strong base and is protonated at physiological pH. This positive charge can facilitate strong interactions with negatively charged residues in protein binding pockets. Guanidine and its analogs are known to modulate the function of ion channels, particularly voltage-gated potassium (Kv) channels.[13] By inhibiting these channels, they can enhance neurotransmitter release, a mechanism exploited in the treatment of certain neuromuscular diseases.[13]

Potential Signaling Pathways

Based on the activities of related compounds, 4-Pyridin-2-ylpiperazine-1-carboximidamide could potentially modulate the following signaling pathways:

Caption: Potential signaling pathways modulated by the target compound.

Recommended Experimental Protocols for Compound Evaluation

To elucidate the biological activity of 4-Pyridin-2-ylpiperazine-1-carboximidamide, a series of in vitro assays targeting the potential mechanisms of action identified from related compounds are recommended.

In Vitro Assay for TRPV1 Antagonism

A common method to assess TRPV1 antagonism is a cell-based calcium influx assay using a fluorescent calcium indicator.

Protocol: FLIPR-Based Calcium Assay

-

Cell Culture: Maintain HEK293 cells stably expressing the human TRPV1 receptor in appropriate culture medium.

-

Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Add a known TRPV1 agonist (e.g., capsaicin) to the wells and immediately measure the fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium influx at each concentration of the test compound to determine the IC50 value.

In Vitro Assay for PCSK9 Inhibition

Several cell-based assays can be employed to determine the inhibitory activity of small molecules on the PCSK9 pathway.[3][4][14][15]

Protocol: LDLR Degradation Assay (Western Blot)

-

Cell Culture: Culture a relevant cell line, such as HepG2 human hepatoma cells, which endogenously express LDLR.

-

Treatment: Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide for several hours.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LDLR and a loading control (e.g., β-actin).

-

Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of LDLR degradation and its inhibition by the test compound.

In Vitro Assay for Leishmania CYP51 Inhibition

Inhibition of the sterol 14α-demethylase (CYP51) in Leishmania species can be assessed using a cell-free enzymatic assay or a whole-cell parasite growth inhibition assay.

Protocol: Leishmania Promastigote Growth Inhibition Assay

-

Parasite Culture: Culture Leishmania donovani promastigotes in appropriate liquid medium.

-

Compound Treatment: In a 96-well plate, add varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide to the parasite suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Viability Assessment: Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue). Add resazurin to each well and incubate for a further 4-24 hours.

-

Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) to determine the number of viable parasites.

-

Data Analysis: Calculate the percentage of growth inhibition at each compound concentration and determine the EC50 value.

Characterization and Data Interpretation

Thorough characterization of a novel compound is crucial for the validation of its structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. Dynamic NMR studies may be necessary to investigate conformational isomers due to restricted rotation around the amide-like C-N bond of the guanidine group.[16][17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[19]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis with UV detection is the standard method for determining the purity of the final compound.

Conclusion and Future Directions

4-Pyridin-2-ylpiperazine-1-carboximidamide represents a molecule of significant interest for further investigation in drug discovery. Its structural components suggest a high likelihood of biological activity, with potential applications in pain management, cardiovascular disease, and infectious diseases. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Future research should focus on the definitive synthesis and purification of 4-Pyridin-2-ylpiperazine-1-carboximidamide, followed by a systematic in vitro evaluation against a panel of relevant biological targets. Positive in vitro results would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

- Davis, J. B., et al. (2003). 4-(2-pyridyl)piperazine-1-carboxamides: potent vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3611-3616.

- Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.

- Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.

- Jain, A., & J. C. (2025). Application Notes: Cell-Based Assays for Determining the Activity of Small Molecule PCSK9 Inhibitors. Benchchem.

- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.

- ResearchGate. (2025). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Request PDF.

- Walsh Medical Media. (2013).

- ResearchGate. (2025). Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor.

- ResearchGate. (2016).

- AChemBlock. (2025). 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride 97.00% | CAS: 1376144-13-6.

- Ali, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.

- La Rosa, C., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 7(11), 3149-3162.

- Malawska, B., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 54(19), 6683-6695.

- Benchchem. (2025). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)

- Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696-1701.

- Linder, M. E., & Goldstein, J. L. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 947-955.

- LASSBIO. (n.d.).

- MilliporeSigma. (n.d.). 4-(Pyridin-2-yl)

- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Form

- Doherty, E. M., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. Bioorganic & Medicinal Chemistry Letters, 17(23), 6449-6453.

- McNamara, C. R., et al. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 160-179.

- PubChem. (n.d.). 1-(2-Pyridyl)piperazine.

- ChEMBL. (n.d.). Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408).

- Lee, J., et al. (2022).

- MDPI. (2026). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease.

- Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212.

- El-Sayed, M. A. A., et al. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 5, 816-829.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Journal of Molecular Structure, 1239, 130510.

- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083.

- Stanković, N., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.

- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- Castellani, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6546.

- ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Sterol 14-alpha demethylase (CYP51) activity in Leishmania donovani is likely dependent upon cytochrome P450 reductase 1. (2024). PMC.

- Sharma, S. K., et al. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Drug Targets, 14(11), 1323-1335.

- Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews.

- ResearchGate. (2025). Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.

- Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling. (2023). MDPI.

- In Silico Study of FDA-Approved Drugs on Leishmania infantum CYP51, a Drug Repositioning Approach in Visceral Leishmaniasis. (2024). MDPI.

- ResearchGate. (2025).

- Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. drughunter.com [drughunter.com]

- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408) - ChEMBL [ebi.ac.uk]

- 13. unige.iris.cineca.it [unige.iris.cineca.it]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Guanylation of 1-(2-Pyridyl)piperazine using S-Methylisothiourea

Application Note: AN-GUAN-042

Abstract & Scope

This application note details the synthesis of 1-amidinyl-4-(2-pyridyl)piperazine sulfate via the nucleophilic substitution of S-methylisothiourea hemisulfate by 1-(2-pyridyl)piperazine. This transformation is a critical step in the development of CNS-active ligands, specifically those targeting serotonergic (5-HT) and dopaminergic receptors, where the guanidine moiety serves as a bioisostere for basic amines or to enhance receptor binding affinity through bidentate hydrogen bonding.

Unlike standard amide couplings, this protocol addresses the specific challenges of methanethiol (MeSH) evolution and the isolation of highly polar guanidinium salts.

Chemical Background & Mechanism[1][2]

The Challenge of Guanidine Synthesis

Converting a secondary amine (piperazine) to a guanidine requires an electrophilic amidinating agent. S-methylisothiourea is preferred over cyanamide (toxic, requires high T) or pyrazole-carboxamidine (expensive) for large-scale applications due to its atom economy and cost-effectiveness.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nucleophilic secondary nitrogen of the piperazine attacks the central carbon of the isothiourea. The tetrahedral intermediate collapses to expel methanethiol (MeSH), a volatile and toxic gas, driving the equilibrium forward.

Note on Regioselectivity: 1-(2-pyridyl)piperazine contains three nitrogen atoms. The pyridine nitrogen is

Figure 1: Mechanistic pathway for the guanylation of secondary amines. The evolution of gaseous MeSH drives the reaction to completion.

Safety & Environmental Control (Critical)

WARNING: This reaction generates Methanethiol (Methyl Mercaptan) .

-

Odor Threshold: 0.002 ppm (Putrid, rotten cabbage).

-

Toxicity: Central nervous system depressant; respiratory irritant.

The Bleach Scrubber System

You cannot rely on a standard fume hood alone. You must actively quench the off-gas.

Setup:

-

Connect the condenser outlet to a bubbler.

-

Tube from bubbler leads into a trap containing 10% Sodium Hypochlorite (Bleach) .

-

Chemistry:

. -

Indicator: Add a few drops of phenolphthalein to the bleach trap; if it turns colorless (acidic from sulfonic acid formation), add more bleach/base.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Notes |

| 1-(2-Pyridyl)piperazine | 163.22 | 1.0 | >98% | Starting material (oil or low melt solid) |

| S-Methylisothiourea Hemisulfate | 139.19 | 0.55 | 98% | MW is per isothiourea unit (Salt MW ~278) |

| Ethanol / Water | - | Solvent | - | 1:1 v/v Mixture |

| Sodium Hypochlorite | - | Excess | 10% | For scrubber trap |

(Note: S-methylisothiourea sulfate is a 2:1 salt. 0.5 mol of the salt provides 1.0 mol of the reactive isothiourea cation. We use a slight excess (0.55 eq of salt = 1.1 eq of active reagent) to ensure full conversion.)

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a 250 mL Round Bottom Flask (RBF), dissolve 1-(2-pyridyl)piperazine (10.0 mmol, 1.63 g) in 15 mL of Water .

-

Add S-methylisothiourea hemisulfate (5.5 mmol, 1.53 g).

-

Add 15 mL of Ethanol . The mixture should be homogeneous.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Scrubber Connection

-

Connect the top of the condenser to the Bleach Scrubber System (see Section 3.1).

-

Ensure all joints are greased and clipped. MeSH leaks are immediately detectable and disruptive.

Step 3: Reaction (Reflux)

-

Heat the mixture to a gentle reflux (approx. 85°C bath temperature).

-

Observation: Evolution of gas bubbles will be visible. The bleach trap should bubble steadily.

-

Maintain reflux for 6 to 12 hours .

-

Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting amine (Rf ~0.3) should disappear; the guanidine stays at the baseline or requires highly polar eluents (e.g., n-BuOH/AcOH/H2O).

-

Step 4: Workup & Isolation (Crystallization)

-

Allow the reaction to cool to room temperature.

-

Sparging: While cooling, bubble Nitrogen gas through the solution for 15 minutes (into the bleach trap) to displace residual dissolved MeSH.

-

Concentrate the solvent volume by 50% under reduced pressure (Rotavap) to remove ethanol. Do not distill to dryness.

-

Cool the remaining aqueous solution in an ice bath (0-4°C).

-

The Guanidinium Sulfate salt often precipitates spontaneously.

-

If oiling occurs: Add cold Acetone or Isopropanol dropwise to induce crystallization.

-

-

Filter the solid under vacuum.[2]

-

Wash the filter cake with cold Acetone (2 x 10 mL) to remove unreacted amine and thiourea byproducts.

Step 5: Drying

-

Dry the white solid in a vacuum oven at 40°C for 4 hours.

Figure 2: Operational workflow for the synthesis and isolation of the guanidine sulfate salt.

Analytical Validation

To confirm the identity of 1-amidinyl-4-(2-pyridyl)piperazine sulfate :

-

1H NMR (D2O or DMSO-d6):

-

Look for the disappearance of the piperazine NH signal.

-

Diagnostic Signal: The piperazine ring protons will shift downfield slightly due to the electron-withdrawing nature of the guanidine cation.

-

Pyridine Protons: 4 aromatic protons (multiplets around 6.6 - 8.2 ppm).

-

Guanidine NH: If using DMSO-d6, broad exchangeable protons around 7.0-7.5 ppm.

-

-

Mass Spectrometry (ESI+):

-

Target Mass: 206.13 m/z [M+H]+ (Calculated for C10H15N5).

-

Note: You will see the mass of the cation. The sulfate counterion (97 m/z) is usually visible in negative mode.

-

-

Melting Point:

-

Guanidinium sulfates typically have high melting points (>200°C) and may decompose upon melting.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Strong Smell in Lab | Leak in system or exhausted trap | Check grease joints immediately. Refresh bleach trap. |

| No Precipitation | Product too soluble in water | Remove all water via lyophilization (freeze-drying) to get a crude solid, then recrystallize from MeOH/Ether. |

| Low Yield | Incomplete conversion | Extend reflux time. Ensure S-methylisothiourea is not old (it hydrolyzes to urea over years). |

| Product is an Oil | Impurities preventing lattice formation | Triturate the oil with diethyl ether or acetone. Scratch the flask glass to induce nucleation. |

References

- Rathke, B. "Über die Einwirkung von Methyljodid auf Thioharnstoff." Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1774-1780. (Foundational chemistry of S-methylisothiourea).

-

Katritzky, A. R., et al. "Recent developments in guanylating agents." Arkivoc, vol. 2005, no. 4, 2005, pp. 49-87. Link

-

Organic Chemistry Portal. "Guanidine Synthesis." (General overview of guanylation methodologies). Link

-

Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, vol. 57, no. 8, 1992, pp. 2497–2502. (Comparative reagent reference). Link

-

Safety Data Sheet (SDS). "Methanethiol." PubChem, National Center for Biotechnology Information. Link

Sources

Application Note: Using 4-Pyridin-2-ylpiperazine-1-carboximidamide as a Peptidomimetic Building Block

Abstract & Introduction

In the development of bioactive peptides and small-molecule drugs, the Arginine (Arg) residue is critical for molecular recognition due to its ability to form bidentate hydrogen bonds and electrostatic interactions via its guanidinium side chain.[1] However, native Arginine residues suffer from poor oral bioavailability and rapid enzymatic cleavage by serum proteases (trypsin-like activity).

4-Pyridin-2-ylpiperazine-1-carboximidamide represents a high-value Arginine Bioisostere . By constraining the guanidine moiety within a piperazine ring linked to a pyridine, this building block offers three distinct advantages over native Arginine:

-

Conformational Restriction: The piperazine ring reduces entropic penalties upon binding.

-

Proteolytic Stability: The non-peptidic backbone resists tryptic cleavage.

-

Pharmacokinetic Modulation: The pyridine ring allows for

stacking interactions and modulates lipophilicity (LogP) compared to the highly polar alkyl chain of Arginine.

This guide details the synthesis, purification, and application of this moiety as a terminal "capping" building block in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Physicochemical Profile & Rationale

Before synthesis, it is critical to understand the properties that drive the utility of this building block.

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | ~205.26 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Basicity (pKa) | ~13.0 (Guanidine) | Maintains positive charge at physiological pH, mimicking Arg. |

| LogP | ~0.5 - 1.2 (Est.) | More lipophilic than native Arg side chain (LogP ~ -4.2), improving membrane permeability. |

| H-Bond Donors | 4 (Guanidine) | Critical for interaction with Asp/Glu residues in receptor pockets (e.g., GPCRs, Proteases). |

| Rigidity | High (Piperazine chair) | Reduces entropic loss during ligand-protein binding events. |

Protocol A: Synthesis of the Building Block

Objective: Synthesize 4-Pyridin-2-ylpiperazine-1-carboximidamide from commercially available precursors.

Mechanism of Action (Chemical)

The synthesis relies on the electrophilic guanylation of the secondary amine in 1-(2-Pyridyl)piperazine. We utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent.[2][3][4][5] This reagent is superior to S-methylisothiourea due to faster reaction kinetics and the formation of a volatile byproduct (pyrazole) rather than malodorous mercaptans.

Reagents & Materials

-

Precursor: 1-(2-Pyridyl)piperazine (1.0 eq) [CAS: 34803-66-2]

-

Reagent: 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq) [CAS: 4023-02-3]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: Anhydrous

-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Pyridyl)piperazine (10 mmol, 1.63 g) in anhydrous DMF (20 mL).

-

Activation: Add DIPEA (20 mmol, 3.5 mL) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the piperazine salt (if used).

-

Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol, 1.54 g) in a single portion.

-

Reaction: Flush the flask with Nitrogen (

), seal, and stir at RT for 16 hours .-

Note: If reaction is sluggish (monitored by TLC/LCMS), heat to 40°C.

-

-

Work-up (Precipitation Method):

-

Pour the reaction mixture into diethyl ether (200 mL) under vigorous stirring. The guanidinium salt often precipitates as an oil or solid.

-

Decant the ether (removes DIPEA and pyrazole).

-

Wash the residue twice with fresh ether.

-

-

Purification (HPLC):

-

Dissolve the crude residue in Water/Acetonitrile (95:5) + 0.1% TFA.

-

Purify via Preparative HPLC (C18 Column).

-

Gradient: 0% to 30% B (ACN + 0.1% TFA) over 20 min. The highly polar guanidine elutes early.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the product as a Trifluoroacetate (TFA) salt .

Validation Criteria (QC)

-

ESI-MS: Observed

Da. -

1H NMR (D2O): Distinct signals for the pyridine ring (4 protons, aromatic region 6.8–8.2 ppm) and the piperazine ring (8 protons, two multiplets at ~3.6–4.0 ppm).

Protocol B: Application in Peptidomimetic Design

Context: This building block is rarely used "as is" but is usually the N-terminal cap of a peptide or a specific motif in a small molecule inhibitor (e.g., Thrombin or Factor Xa inhibitors).

Scenario: You are designing a protease inhibitor where the P1 residue (Arginine) needs to be replaced to prevent cleavage.

Workflow Diagram

Caption: Workflow for replacing native Arginine with the Pyridyl-Piperazine mimetic in drug design.

Integration Strategy

Since the guanidine group is already formed in the building block described in Protocol A, it cannot be easily coupled onto a peptide chain using standard carboxyl-amine chemistry (it lacks a carboxylic acid).

Correct Approach: Use the Precursor (1-(2-Pyridyl)piperazine) first, couple it to the scaffold, and then guanylate, OR use a linker.

Method: Reductive Amination (Linker Strategy) To attach this "Arg-Mimic" to a peptide backbone:

-

Scaffold Prep: Synthesize your peptide backbone with a C-terminal Aldehyde or use a linker with an alkyl halide.

-

Coupling: React 1-(2-Pyridyl)piperazine (unguanilylated) with the scaffold.

-

Conditions: NaBH(OAc)3, DCE, RT (Reductive Amination).

-

-

Post-Ligation Guanylation: Once the piperazine is attached to the scaffold, perform the guanylation (Protocol A) on the other nitrogen of the piperazine?

-

Correction: 1-(2-Pyridyl)piperazine has one pyridine nitrogen and two piperazine nitrogens. Wait—Structure check.

-

Structural Correction: In 1-(2-Pyridyl)piperazine, one N is attached to Pyridine. The other N is secondary (NH).

-

Implication: If you guanylate the NH (as in Protocol A), the molecule is "capped" and has no attachment point.

-

Therefore: The molecule 4-Pyridin-2-ylpiperazine-1-carboximidamide is a Terminal Ligand . It is used as a competitive inhibitor itself or as a fragment.

-

If you need to attach this motif to a drug: You must use a substituted pyridine (e.g., 6-chloro-2-pyridyl) or modify the pyridine ring to have a handle (carboxylic acid or amine) before reacting with piperazine.

Critical Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (Guanylation) | Moisture in solvent/reagent. | 1H-pyrazole-1-carboxamidine is hygroscopic. Dry reagents under vacuum; use anhydrous DMF. |

| Product is Oily | Residual solvent/DIPEA. | Triturate with diethyl ether or hexane. Lyophilize from water/acetonitrile. |

| Multiple Spots on TLC | Incomplete conversion or Bis-guanylation (impossible here). | The reagent (pyrazole-carboxamidine) can show up on TLC. Use Ninhydrin stain (Amine) or Dragendorff (Alkaloid). |

| Safety Hazard | Corrosive/Irritant.[6] | Guanidines are caustic. Wear gloves/goggles. Pyrazole byproduct is toxic; ensure good ventilation. |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.

- Meyer, S. C., et al. (2016). Analysis of the Structural Determinants of Protease Inhibition by Peptidomimetic Guanidines. ACS Medicinal Chemistry Letters. Note: Validates the use of rigid guanidine mimetics for stability.

-

PubChem Compound Summary. 1-(2-Pyridyl)piperazine (Precursor).[6]

-

[6]

-

-

Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined and conformationally constrained arginine and lysine precursors. Journal of Peptide Science.

Sources

- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-1-carboxamidine 99 4023-02-3 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Analysis of Piperazine Carboximidamide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-1-carboximidamide, a guanidine-containing heterocyclic compound, and its salts are of significant interest in medicinal chemistry and drug development.[1] The incorporation of the guanidinium group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets. The sulfate salt of piperazine carboximidamide offers potential advantages in terms of stability, solubility, and ease of handling, making it a desirable form for pharmaceutical applications.

This document provides a comprehensive guide to the synthesis and characterization of piperazine carboximidamide sulfate. It is designed to equip researchers with the necessary knowledge to produce this compound with high purity and to verify its identity and quality through robust analytical methods. The protocols described herein are based on established principles of organic synthesis and analytical chemistry.

Synthesis of Piperazine Carboximidamide Sulfate

The formation of piperazine carboximidamide sulfate is a two-step process: first, the synthesis of the piperazine carboximidamide free base, followed by its conversion to the sulfate salt.

Part 1: Synthesis of Piperazine Carboximidamide (Free Base)

The most common and straightforward method for the synthesis of piperazine carboximidamide is through the guanylation of piperazine using cyanamide.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic addition of one of the secondary amine nitrogens of piperazine to the carbon atom of cyanamide. This is followed by a proton transfer to yield the stable carboximidamide product.

Sources

Precision Handling and Validation of Hygroscopic Guanidinium Sulfate

Abstract

Guanidinium sulfate (CAS 594-14-9) is a potent chaotropic agent utilized in protein denaturation, RNA isolation, and organic synthesis. Unlike its chloride counterpart, the sulfate salt presents unique handling challenges due to its specific hygroscopic nature and lower solubility profile. Improper handling leads to moisture uptake, resulting in stoichiometric errors that can compromise thermodynamic stability assays and synthetic yields. This guide details a rigorous "Weighing by Difference" protocol and a self-validating density-check system to ensure experimental reproducibility.

The Core Challenge: Hygroscopic Drift

In precision biochemistry, the accuracy of a molar solution is paramount. Guanidinium salts are hygroscopic; they spontaneously adsorb water vapor from the atmosphere.

The Error Mechanism: When weighing a hygroscopic salt on an open balance pan:

-

Mass Inflation: The balance reads the sum of the salt plus the rapidly accumulating atmospheric water.

-

Concentration Deficit: If you target 10.00g of salt but 0.20g is adsorbed water, you have effectively added only 9.80g of active reagent.

-

Result: The final molarity is lower than calculated, shifting the midpoint of protein unfolding transitions (

) and invalidating thermodynamic data.

Material Properties Table[1]

| Property | Value | Notes |

| Chemical Formula | Often denoted as Guanidine Sulfate (2:[1][2][3]1) or (1:1) depending on protonation. | |

| Molecular Weight | ~216.22 g/mol | Note: Verify specific lot COA as hydration states vary. |

| CAS Number | 594-14-9 | |

| Physical State | White Crystalline Powder | Prone to clumping.[1][4] |

| Solubility | Soluble in water | Less soluble than Guanidine HCl.[1][5] Endothermic dissolution. |

| Density (Solid) | ~1.55 g/cm³ | |

| Hazards | Irritant (H315, H319), Harmful (H302) | PPE Required: Nitrile gloves, safety goggles, lab coat. |

Protocol: Storage and Pre-Treatment

Objective: To normalize the hydration state of the bulk material before weighing.

-

Desiccation: Upon receipt, store the Guanidinium Sulfate container inside a desiccator cabinet maintained at <20% relative humidity. Use active silica gel or

(Drierite) with a moisture indicator. -

Bulk Drying (Optional but Recommended): If the salt appears clumped:

-

Transfer the salt to a wide-mouth glass weighing bottle.

-

Dry in a vacuum oven at 60°C for 4 hours.

-

Cool to room temperature inside a desiccator before sealing.

-

Protocol: Weighing by Difference

Objective: To eliminate error caused by moisture uptake during the weighing process.[6][7]

Why this works: Conventional weighing (taring a boat and adding powder) is flawed because the mass increases while you are dispensing. Weighing by difference measures the mass loss from a closed container, which is immune to atmospheric drift during the transfer.

Step-by-Step Methodology

-

Preparation: Place the dried Guanidinium Sulfate in a glass weighing bottle with a ground-glass stopper.

-

Initial Weighing (

):-

Place the closed weighing bottle on the analytical balance.

-

Record the exact mass to 0.1 mg.[8]

-

-

Transfer:

-

Remove the bottle from the balance.

-

Open the stopper and quickly transfer an estimated amount of salt into your receiving vessel (volumetric flask or beaker).

-

Crucial: Do not use a spatula that re-enters the bottle if possible; pouring is preferred to avoid cross-contamination or moisture introduction.

-

Immediately replace the stopper.

-

-

Final Weighing (

): -

Calculation:

Note: If the mass transferred is insufficient, repeat steps 2-5. Do not simply "top up" an open boat.

Workflow Visualization

Figure 1: The "Weighing by Difference" workflow minimizes exposure of the bulk salt to atmospheric moisture.

Protocol: Solution Preparation and Validation

Objective: To prepare a precise stock solution (e.g., 6M) and validate its concentration.

Guanidinium sulfate dissolution is endothermic (absorbs heat). The solution volume will change significantly as it warms back to room temperature.

Preparation Steps[5][8][10][11][12]

-

Gravimetric Solvent Addition: For highest accuracy, prepare solutions by weight (molality) rather than volume, then convert to molarity using density.

-

Example: To make 6M solution, add the weighed salt to a beaker.

-

Add deionized water to ~85% of the final target volume.

-

-

Dissolution:

-

Stir magnetically.

-

Warning: The beaker will get cold. You may need to gently warm it (water bath at 25°C) to speed up dissolution.

-

-

Equilibration: Allow the solution to reach exactly 20°C or 25°C (standard lab temp).

-

Final Volume: Adjust to the final mark using a volumetric flask, or add water by weight if using the gravimetric method.

The Self-Validating System (Quality Control)

Do not assume your solution is 6.00M just because you weighed it. You must validate it.

Method: Refractive Index (RI) or Density Check Since specific RI tables for Guanidinium Sulfate are less common than for the Chloride salt, you must generate a Standard Curve for your lab (a one-time setup).

-

Create Standards: Prepare 1M, 2M, 4M, and Saturation standards using the rigorous "Weighing by Difference" method.

-

Measure: Use a refractometer or an oscillating U-tube density meter to measure these standards.

-

Plot: Create a linear regression (

) of Molarity vs. Refractive Index. -

Validate: Every time you make a fresh stock, measure its RI. If it deviates >1% from your curve, discard and remake.

Validation Logic Diagram

Figure 2: Quality Control loop ensuring reagent consistency before use in sensitive assays.

Safety and Disposal

-

PPE: Guanidinium sulfate is a skin and eye irritant.[9][10][11] Standard nitrile gloves are sufficient.

-

Incompatibility: Avoid contact with strong oxidizers (e.g., nitrates, perchlorates) as this can create explosive mixtures.

-

Disposal: Dilute with excess water and flush down the drain if local regulations permit for small quantities (it is nitrogen-rich). For large quantities, dispose of as solid chemical waste.

References

-

National Institute of Standards and Technology (NIST). Guanidine sulfate - IR Spectrum & Properties. NIST Chemistry WebBook. [Link]

-

Krivacic, J. R., & Urry, D. W. (1971). Ultraviolet refractive indices of aqueous solutions of urea and guanidine hydrochloride.[12][13] Analytical Chemistry, 43(11), 1508–1510.[12] [Link](Foundational text on RI validation for guanidinium salts).

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. reddit.com [reddit.com]

- 6. Weighing Procedure - Chromatography Forum [chromforum.org]

- 7. studylib.net [studylib.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Ultraviolet refractive indices of aqueous solutions of urea and guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Solving solubility issues of carboximidamide sulfates in organic solvents

Topic: Overcoming Solubility Barriers in Organic Solvents

Welcome to the Technical Support Hub

Status: Operational Ticket: #SOL-AMID-001 Subject: Carboximidamide (Amidine) Sulfate Solubility Assigned Specialist: Senior Application Scientist[1]

You are likely here because you are facing a common but frustrating paradox in synthetic chemistry: Carboximidamide sulfates are excellent for storage stability but terrible for organic reactivity.

While sulfate salts stabilize the sensitive amidine moiety against hydrolysis, their high lattice energy and ionic character render them virtually insoluble in standard organic reaction solvents (DCM, THF, Toluene, EtOAc). This guide provides field-proven protocols to solubilize these salts without compromising the integrity of the amidine group.

Module 1: The Core Conflict (Mechanistic Insight)

Before attempting a fix, understand the thermodynamic barrier.

-

The Problem: Carboximidamides (

) are strong bases ( -

Why Organic Solvents Fail: The sulfate anion is divalent and hard (high charge density). To dissolve this salt, the solvent must overcome the lattice energy. Non-polar or moderately polar solvents (DCM, THF) lack the dielectric constant to shield these charges or the hydrogen-bonding capability to solvate the sulfate anion effectively.

The Solution Hierarchy:

-

Disrupt the Lattice: Use high-dielectric co-solvents.[1]

-

Exchange the Anion: Swap the "hard" sulfate for a "soft" lipophilic anion.

-

Remove the Anion: Free-base the amidine (with caution).

Module 2: Troubleshooting & Protocols

Issue A: "I need to run a reaction in anhydrous DCM/THF, but the salt is a brick."

Diagnosis: You cannot force a sulfate salt into DCM.[1] You must perform an in situ modification.[1]

Strategy 1: The "In Situ" Free-Base (Recommended)

Instead of isolating the unstable free base, neutralize the salt directly in the reaction vessel immediately prior to adding your electrophile.

Protocol:

-

Suspend: Place your carboximidamide sulfate in the reaction solvent (e.g., THF). It will remain a suspension.[1]

-

Deprotonate: Add 2.0 - 2.2 equivalents of a strong, non-nucleophilic base.[1]

-

Activate: Stir for 15–30 minutes. You may see the suspension change character (sulfate salts precipitate out, free amidine dissolves).

-

React: Add your electrophile immediately.

Visualizing the Workflow:

Caption: Figure 1. In situ liberation of the reactive amidine species using a strong alkoxide base.

Issue B: "I need to extract my product, but the amidine stays in the water layer."

Diagnosis: Sulfate salts are highly hydrophilic.[1] If your product is still a salt, it will refuse to partition into the organic layer during workup.

Strategy 2: The "Counter-Ion Swap" (Metathesis)

If you must keep the amidine protonated (to prevent degradation), swap the sulfate for a lipophilic anion.

Protocol:

-

Dissolve: Dissolve the sulfate salt in the minimum amount of water.

-

Add Lipophilic Salt: Add a saturated aqueous solution of Sodium Tetrafluoroborate (

) , Sodium Perchlorate (-

Note:

is generally the safest and cheapest option.

-

-

Extract: The amidine-

salt is significantly more lipophilic.[1] Extract with DCM or EtOAc.[1] -

Dry: Dry the organic layer over

and evaporate.

Data Comparison: Anion Lipophilicity

| Anion Type | Example | Organic Solubility | Lattice Energy | Recommended For |

| Hard/Hydrophilic | Sulfate ( | Very Low | High | Storage / Stability |

| Soft/Lipophilic | Triflate ( | High | Low | Extraction / Catalysis |

| Organic | Acetate, Benzoate | Moderate | Moderate | HPLC / Purification |

Issue C: "I need an NMR spectrum, but it precipitates in ."

Diagnosis:

Solution:

-

The "TFA Trick": Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic acid) to the

suspension.[1] -

Solvent Switch: Use DMSO-d6 or Methanol-d4 (

).[1] These are the only standard NMR solvents capable of solvating the sulfate anion effectively.

Module 3: Advanced Decision Matrix

Use this logic flow to determine the correct solvent system for your specific experimental stage.

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5] (2011).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] (The authoritative text on salt selection and solubility profiles). [1]

-

PubChem. (n.d.).[1] Benzamidine (Compound Summary). National Library of Medicine.[1] (Provides pKa data confirming basicity of the amidine group).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Discusses the impact of counter-ions like sulfate vs. chloride on solubility).

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Foundational text on solvation energy and lattice disruption). [1]

Sources

- 1. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. physchemres.org [physchemres.org]

- 4. magnifiedhealthsystems.com [magnifiedhealthsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. americanaddictioncenters.org [americanaddictioncenters.org]

Stability of 4-Pyridin-2-ylpiperazine-1-carboximidamide in aqueous solution

Technical Support Center: 4-Pyridin-2-ylpiperazine-1-carboximidamide

A Guide to Ensuring Aqueous Stability in Experimental Settings

Welcome to the technical support guide for 4-Pyridin-2-ylpiperazine-1-carboximidamide. As Senior Application Scientists, we understand that compound stability is paramount for the accuracy and reproducibility of your research. This document provides in-depth, field-proven insights into the potential stability challenges of this molecule in aqueous solutions, offering structured FAQs and troubleshooting protocols to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with 4-Pyridin-2-ylpiperazine-1-carboximidamide and related structures.

Q1: I've observed a progressive loss of activity or inconsistent results in my biological assays. Could my compound be degrading in the aqueous assay buffer?

A1: Yes, inconsistent results are a classic indicator of compound degradation.[1] 4-Pyridin-2-ylpiperazine-1-carboximidamide possesses several functional groups susceptible to degradation in aqueous media, primarily through hydrolysis and oxidation.

-

Causality:

-

Hydrolysis: The carboximidamide (guanidine) group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave it from the piperazine ring. The piperazine ring itself can also be a site for hydrolytic degradation, though this is generally less common under typical experimental conditions.

-

Oxidation: The nitrogen atoms, particularly in the pyridine and piperazine rings, are potential sites for oxidation, which can lead to the formation of N-oxides.[2] This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

-

-

Immediate Recommendation: Always use freshly prepared solutions for your experiments whenever possible.[1] If storage is unavoidable, prepare concentrated stock solutions in an anhydrous solvent like DMSO, and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: My compound, which is a hydrochloride salt, precipitates when I dilute my stock solution into a neutral pH buffer. What is causing this and how can I fix it?

A2: This is a common solubility issue related to the pH-dependent nature of the molecule.

-